molecular formula C10H11ClN2O2S B14561628 3-(4-Chlorophenyl)-4-imino-5,5-dimethyl-1,2lambda~4~,3-oxathiazolidin-2-one CAS No. 61938-27-0

3-(4-Chlorophenyl)-4-imino-5,5-dimethyl-1,2lambda~4~,3-oxathiazolidin-2-one

Cat. No.: B14561628
CAS No.: 61938-27-0
M. Wt: 258.73 g/mol
InChI Key: BZDYDKFGQLCHAU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-imino-5,5-dimethyl-1,2lambda~4~,3-oxathiazolidin-2-one is a heterocyclic compound that features a unique structure combining a chlorophenyl group with an oxathiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-imino-5,5-dimethyl-1,2lambda~4~,3-oxathiazolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction proceeds at room temperature and results in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-imino-5,5-dimethyl-1,2lambda~4~,3-oxathiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

3-(4-Chlorophenyl)-4-imino-5,5-dimethyl-1,2lambda~4~,3-oxathiazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Properties

CAS No.

61938-27-0

Molecular Formula

C10H11ClN2O2S

Molecular Weight

258.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-5,5-dimethyl-2-oxooxathiazolidin-4-imine

InChI

InChI=1S/C10H11ClN2O2S/c1-10(2)9(12)13(16(14)15-10)8-5-3-7(11)4-6-8/h3-6,12H,1-2H3

InChI Key

BZDYDKFGQLCHAU-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=N)N(S(=O)O1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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